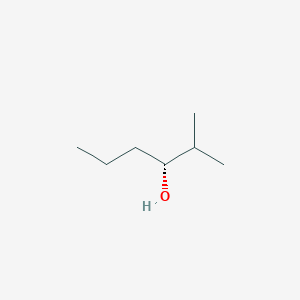
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide: is a chemical compound with the molecular formula C7H3BrINO.Na. It is known for its unique structure, which includes bromine, iodine, and cyanide groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide typically involves the bromination, iodination, and cyanation of a phenol derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are carefully controlled to achieve high yields and purity. Common methods include the use of halogenating agents and cyanide sources under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the cyanide group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
Chemistry: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated phenylcyanides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new drugs with antimicrobial or anticancer properties. Its unique structure allows for the exploration of novel mechanisms of action.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyanide group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
- Sodium 2-bromo-4-cyano-6-iodophenolate
- Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity and biological activity, providing opportunities for novel applications.
Properties
CAS No. |
19524-05-1 |
|---|---|
Molecular Formula |
C7H2BrINNaO |
Molecular Weight |
345.89 g/mol |
IUPAC Name |
sodium;2-bromo-4-cyano-6-iodophenolate |
InChI |
InChI=1S/C7H3BrINO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI Key |
FNZRXMVEPAKCQF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])I)C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



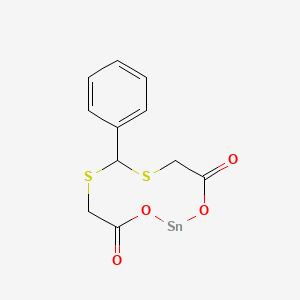

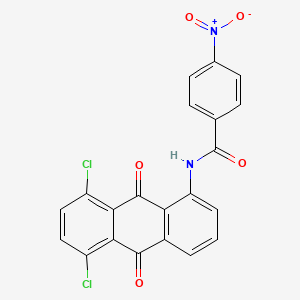
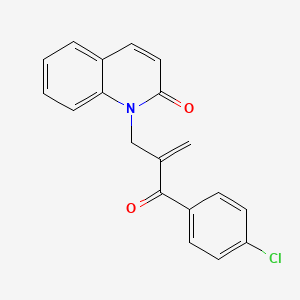
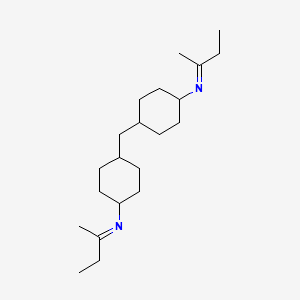
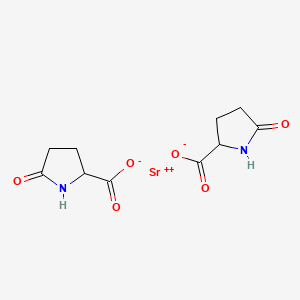
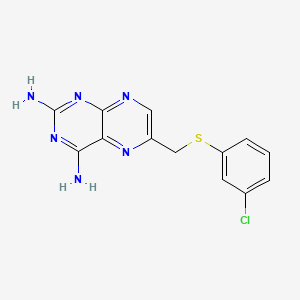
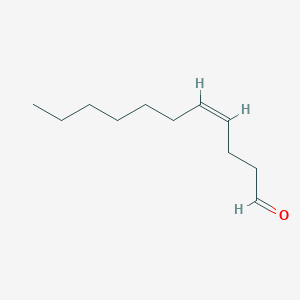



![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
